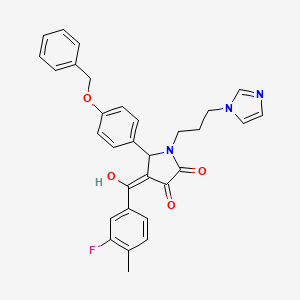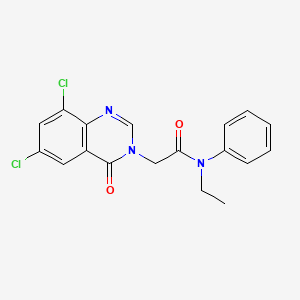![molecular formula C16H18ClN3O2 B12025950 (2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12025950.png)
(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-chlorophényl)-2-cyano-N-[2-(4-morpholinyl)éthyl]-2-propènamide est un composé organique synthétique caractérisé par sa structure chimique unique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2E)-3-(4-chlorophényl)-2-cyano-N-[2-(4-morpholinyl)éthyl]-2-propènamide implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation du 4-chlorophényl acétonitrile, qui est ensuite soumis à une réaction de condensation de Knoevenagel avec du N-(2-(4-morpholinyl)éthyl)formamide en conditions basiques pour former le produit souhaité. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et la réaction est effectuée dans un solvant tel que l'éthanol ou le méthanol à des températures élevées.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des procédés à flux continu pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations de réactifs sont essentiels pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-3-(4-chlorophényl)-2-cyano-N-[2-(4-morpholinyl)éthyl]-2-propènamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent convertir le groupe nitrile en une amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe cyano ou du cycle aromatique, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution aromatique nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les amines et les composés aromatiques substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
(2E)-3-(4-chlorophényl)-2-cyano-N-[2-(4-morpholinyl)éthyl]-2-propènamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2E)-3-(4-chlorophényl)-2-cyano-N-[2-(4-morpholinyl)éthyl]-2-propènamide implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il inhibe certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels que la suppression des voies inflammatoires ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Utilisé dans des applications synthétiques similaires, mais diffère par sa structure chimique et sa réactivité.
1-Benzyl 2-méthyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate : Un autre composé utilisé en chimie synthétique avec des propriétés distinctes.
Propionate d'éthyle 3-(furan-2-yl) : Partage certaines voies de synthèse mais possède différents groupes fonctionnels et applications.
Unicité
(2E)-3-(4-chlorophényl)-2-cyano-N-[2-(4-morpholinyl)éthyl]-2-propènamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir une variété de réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux dans la recherche scientifique.
Propriétés
Formule moléculaire |
C16H18ClN3O2 |
|---|---|
Poids moléculaire |
319.78 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-2-cyano-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C16H18ClN3O2/c17-15-3-1-13(2-4-15)11-14(12-18)16(21)19-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,19,21)/b14-11+ |
Clé InChI |
KPLSXVVWMOIQIP-SDNWHVSQSA-N |
SMILES isomérique |
C1COCCN1CCNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
SMILES canonique |
C1COCCN1CCNC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025877.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)

![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)


![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
